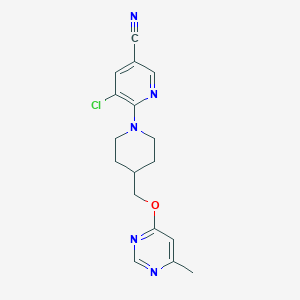
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester: is a synthetic organic compound with the molecular formula C15H12I2O4 and a molecular weight of 510.06 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a hormone analogue that inhibits the growth of cancer cells by interfering with mitochondrial function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester typically involves the iodination of 4-(4’-methoxyphenoxy)benzoic acid methyl ester. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially leading to the formation of deiodinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or aniline for amination.
Major Products:
Oxidation: Formation of 3,5-diiodo-4(4’-methoxyphenoxy)benzoic acid.
Reduction: Formation of 3,5-diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester with fewer iodine atoms.
Substitution: Formation of 3,5-dinitro-4(4’-methoxyphenoxy)benzoic acid methyl ester or 3,5-diamino-4(4’-methoxyphenoxy)benzoic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its role in inhibiting cancer cell growth by interfering with mitochondrial function .
- Studied for its effects on cellular processes such as apoptosis and cell cycle regulation .
Medicine:
- Potential therapeutic agent for cancer treatment due to its ability to inhibit tumor growth and angiogenesis .
- Explored for its effects on various biological targets and pathways .
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials with specific properties .
Wirkmechanismus
The compound exerts its effects by binding to the mitochondria of animal cells and preventing adenosine triphosphate (ATP) production, thereby inhibiting cellular energy metabolism . It disrupts microtubule assembly during cell division, leading to cell cycle arrest and apoptosis . The primary molecular targets include microtubules and various enzymes involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid: Similar structure but lacks the methyl ester group.
3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness:
- The presence of the methyl ester group in 3,5-Diiodo-4(4’-methoxyphenoxy)benzoic acid methyl ester provides unique chemical properties and reactivity compared to its analogues.
- Its specific mechanism of action and ability to inhibit mitochondrial function and microtubule assembly make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O4/c1-19-10-3-5-11(6-4-10)21-14-12(16)7-9(8-13(14)17)15(18)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPYXUQAYIUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(2-PHENYLETHYL)AZETIDINE-1-CARBOXAMIDE](/img/structure/B2571116.png)


![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)



![ethyl (5Z)-6-chloro-5-[[(2-chloro-4-fluorophenyl)methoxyamino]methylidene]-4-(4-chlorophenyl)-2-methyl-4H-pyridine-3-carboxylate](/img/structure/B2571130.png)
![4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2571132.png)
![6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2571133.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2571134.png)
